METHYL 3-(BENZYLSULFANYL)-2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]PROPANOATE
Overview
Description
Methyl S-benzyl-N-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}cysteinate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazinoindole core, which is known for its wide range of biological activities and medicinal applications .
Preparation Methods
The synthesis of METHYL 3-(BENZYLSULFANYL)-2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]PROPANOATE involves multiple steps. One common method includes the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in a NaOH–H2O–DMSO system . Another approach is a one-pot synthesis from isatin-β-thiosemicarbazide . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
Methyl S-benzyl-N-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}cysteinate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Methyl S-benzyl-N-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}cysteinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of METHYL 3-(BENZYLSULFANYL)-2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]PROPANOATE involves its interaction with specific molecular targets and pathways. The triazinoindole core is known to interact with DNA, leading to the inhibition of viral replication and cancer cell proliferation. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Methyl S-benzyl-N-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}cysteinate can be compared with other similar compounds such as:
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds also exhibit significant biological activity but differ in their substituent groups.
Indolo[2,3-b]quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activity. The uniqueness of METHYL 3-(BENZYLSULFANYL)-2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]PROPANOATE lies in its specific structure, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
methyl 3-benzylsulfanyl-2-[[2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S2/c1-3-29-19-12-8-7-11-17(19)21-22(29)26-24(28-27-21)34-15-20(30)25-18(23(31)32-2)14-33-13-16-9-5-4-6-10-16/h4-12,18H,3,13-15H2,1-2H3,(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMLGWUIMMQKHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC(CSCC4=CC=CC=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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